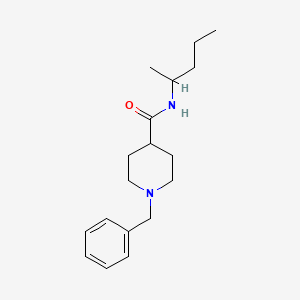![molecular formula C16H17N3O3 B4435091 N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine](/img/structure/B4435091.png)
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine
Descripción general
Descripción
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of benzofuro[3,2-d]pyrimidine, which is a heterocyclic compound that has been extensively studied for its pharmacological properties. N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine is synthesized through a multi-step process and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has shown various biochemical and physiological effects in preclinical studies. It has been found to inhibit the activity of enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer. It has also been found to reduce oxidative stress and inflammation in the brain, which could have potential therapeutic applications in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine is its potential therapeutic applications in various diseases. It has also shown good pharmacokinetic properties such as high oral bioavailability and good metabolic stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its pharmacological properties.
Direcciones Futuras
There are several future directions for the research on N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine. One of the directions is to further investigate its mechanism of action to optimize its pharmacological properties. Another direction is to explore its potential therapeutic applications in other diseases such as cardiovascular diseases and diabetes. Additionally, the development of analogs of N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine could lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine is a chemical compound that has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Its synthesis involves a multi-step process, and it has demonstrated good pharmacokinetic properties in preclinical studies. However, further research is needed to optimize its pharmacological properties and explore its potential therapeutic applications in other diseases.
Aplicaciones Científicas De Investigación
N-(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)valine has shown potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, it has demonstrated anti-inflammatory and anti-cancer properties by inhibiting the activity of certain enzymes and signaling pathways. It has also shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-methyl-2-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-8(2)12(16(20)21)19-15-14-13(17-9(3)18-15)10-6-4-5-7-11(10)22-14/h4-8,12H,1-3H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDPYDDQCXSHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NC(C(C)C)C(=O)O)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4435011.png)
![3-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4435014.png)

![1-{[1-(2-chlorobenzyl)-4-piperidinyl]carbonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4435026.png)
![N-methyl-N-phenyl-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4435029.png)
![N-(4-methylbenzyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435031.png)
![1-[(dimethylamino)sulfonyl]-N-(2,5-dimethylphenyl)-4-piperidinecarboxamide](/img/structure/B4435037.png)
![N-[2-(phenylthio)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4435041.png)
![2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B4435054.png)
![ethyl 7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4435061.png)
![2,4-dichloro-5-[(isopropylamino)sulfonyl]-N-4-pyridinylbenzamide](/img/structure/B4435062.png)
![N-[3-amino-4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4435068.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(4-methylbenzyl)benzamide](/img/structure/B4435072.png)
![1-butyl-N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4435110.png)